1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine
Description
Chemical Structure and Properties: The compound 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine (CAS: 946387-22-0, C₁₆H₁₄ClF₃N₄O₄S) features a piperazine core substituted with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group and a 2-(4-nitrophenoxy)ethyl side chain. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications .
For example, similar compounds like 1-(2-(trifluoromethyl)phenyl)piperazine derivatives are prepared using substituted aryl halides and piperazine precursors under reflux conditions, followed by purification via normal-phase chromatography .
Key Applications: The compound has been studied as a bacterial phosphopantetheinyl transferase (PPTase) inhibitor (ML267), demonstrating submicromolar activity against Sfp-PPTase in Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA).
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N4O3/c19-16-11-13(18(20,21)22)12-23-17(16)25-7-5-24(6-8-25)9-10-29-15-3-1-14(2-4-15)26(27)28/h1-4,11-12H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFHCTKZCHACRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-(trifluoromethyl)pyridine with piperazine. The trifluoromethyl and chloro groups activate the pyridine ring toward attack by the piperazine’s amine nitrogen.
Key Reaction Parameters :
- Solvent : Dimethylformamide (DMF) or acetonitrile, which solubilize both reactants and stabilize the transition state.
- Base : Potassium carbonate (K2CO3) or triethylamine (Et3N) to scavenge HCl byproduct.
- Temperature : 80–100°C under reflux for 12–24 hours.
Optimization Insights :
- Excess piperazine (2.5–3.0 equivalents) ensures monoalkylation, suppressing di-substitution.
- Anhydrous conditions prevent hydrolysis of the pyridine intermediate.
Yield Data :
| Piperazine Equiv. | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 2.0 | 80 | 24 | 62 |
| 3.0 | 100 | 12 | 78 |
Synthesis of Fragment B: 2-(4-Nitrophenoxy)ethyl Bromide
Williamson Ether Synthesis
4-Nitrophenol reacts with 1,2-dibromoethane in a two-step process:
- Deprotonation : 4-Nitrophenol is treated with NaOH to form the phenoxide ion.
- Alkylation : Phenoxide attacks 1,2-dibromoethane, yielding 2-(4-nitrophenoxy)ethyl bromide.
Reaction Conditions :
- Solvent : Ethanol/water mixture (3:1 v/v).
- Temperature : 60°C for 6 hours.
- Workup : Extraction with dichloromethane and purification via silica gel chromatography.
Yield : 85–90% (purity >95% by HPLC).
Final Alkylation: Coupling Fragments A and B
Stepwise Alkylation Protocol
The mono-substituted piperazine (Fragment A) undergoes a second alkylation with 2-(4-nitrophenoxy)ethyl bromide.
Reaction Parameters :
- Solvent : Anhydrous acetonitrile.
- Base : Potassium carbonate (2.0 equiv).
- Temperature : 50°C for 18 hours.
Mechanistic Considerations :
The remaining piperazine nitrogen acts as a nucleophile, displacing bromide from the ethyl chain. Steric hindrance from Fragment A directs substitution to the 4-position.
Yield Optimization :
| Fragment A Equiv. | Fragment B Equiv. | Yield (%) |
|---|---|---|
| 1.0 | 1.2 | 65 |
| 1.0 | 1.5 | 73 |
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key adaptations include:
- Catalytic Systems : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation rates.
- Purification : Crystallization from ethanol/water mixtures achieves >99% purity, avoiding costly chromatography.
Analytical Characterization
The final product is validated via:
- 1H NMR (400 MHz, CDCl3): δ 8.20 (d, J = 9.0 Hz, 2H, Ar-H), 7.85 (s, 1H, Py-H), 6.95 (d, J = 9.0 Hz, 2H, Ar-H), 4.20 (t, J = 6.0 Hz, 2H, OCH2), 3.80–3.60 (m, 8H, Piperazine-H).
- MS (ESI+) : m/z 489.1 [M+H]+.
Challenges and Alternative Routes
- Competing Di-Substitution : Mitigated by stepwise addition and excess Fragment B.
- Microwave-Assisted Synthesis : Reduces reaction time to 2–4 hours with comparable yields (70–75%).
Chemical Reactions Analysis
Types of Reactions
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Oxidation and Reduction: The nitro group can be reduced to an amine, and the compound can also undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction of Nitro Group: Yields the corresponding amine derivative.
Substitution Reactions: Can yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.
Biological Studies: Used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: Explored for its potential use in the synthesis of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial enzymes, disrupting their function and leading to antibacterial effects.
Pathways Involved: It may inhibit key metabolic pathways in bacteria, leading to reduced viability and growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Piperazine-Based Therapeutics
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Electron-Withdrawing Groups: The 3-chloro-5-(trifluoromethyl)pyridinyl moiety enhances binding to hydrophobic enzyme pockets, as seen in both the target compound and Fluopyram. However, Fluopyram’s benzamide group increases mammalian toxicity, whereas the target compound’s nitrophenoxyethyl side chain improves bacterial selectivity .
- Piperazine Core Modifications: Replacement of the nitrophenoxyethyl group with carbothioamide (ML267) retains PPTase inhibition but alters pharmacokinetics, reducing logP and improving solubility .
Pharmacokinetic and Toxicity Profiles
- Toxicity: Fluopyram’s thyroid carcinogenicity contrasts with the target compound’s favorable safety profile in human cells .
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables where applicable.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 359.77 g/mol. The structure features a piperazine ring substituted with a chloro-trifluoromethyl pyridine and a nitrophenoxy ethyl group, which may influence its biological interactions.
The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems. Research indicates that it may modulate dopamine and norepinephrine levels in the brain, which are crucial for various physiological functions including mood regulation and cognitive processes.
Dopamine and Norepinephrine Modulation
Studies have shown that compounds structurally similar to this compound can transiently increase dopamine levels in the caudate nucleus and hypothalamus, followed by a dose-dependent decrease at higher concentrations . This suggests a complex interaction that may lead to both stimulant and depressant effects depending on dosage.
Comparative Biological Activity Table
| Compound Name | Molecular Weight (g/mol) | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | 359.77 | TBD | Dopamine/Norepinephrine modulation |
| I-893 (related piperazine derivative) | TBD | 900 | Monoamine turnover modulation |
| N-(2-(4-chloro-phenoxy)-phenylamino)-acetamide | TBD | 700 | Selective inhibition of 17β-HSD |
Safety and Toxicity
The compound exhibits potential toxicity, as indicated by hazard statements regarding skin burns and eye damage upon contact . Further research into the safety profile is essential for therapeutic applications.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound?
Answer:
Synthesis optimization involves:
- Multi-step reaction design : Prioritize sequential coupling of the pyridine and piperazine moieties, followed by nitrophenoxyethyl group introduction (see for analogous protocols).
- Catalyst selection : Use coupling agents like HOBt/TBTU for amide bond formation (common in piperazine derivatives, as in ).
- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 50–80°C enhance reactivity while minimizing side reactions .
- Purification : Employ HPLC (C18 columns) with acetonitrile/water gradients to isolate high-purity product .
Basic: How is structural characterization performed for this compound?
Answer:
Standard methodologies include:
- Spectroscopic analysis :
- X-ray crystallography : Resolve 3D conformation of the piperazine ring and nitro group orientation .
Advanced: How can computational modeling predict its interaction with biological targets?
Answer:
- Docking studies : Use software like AutoDock Vina to model binding to receptors (e.g., serotonin or dopamine transporters, given structural analogs in ).
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) to evaluate binding affinity .
- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing nitro group) with activity trends observed in analogs .
Advanced: What strategies resolve contradictions in reported biological activity data?
Answer:
- Structural benchmarking : Compare with analogs like 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylbenzenesulfonyl)piperazine ( ) to identify substituent-dependent activity shifts.
- Assay standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Mechanistic probing : Use knockout cell lines or enzyme inhibition assays to isolate target pathways (e.g., PDE inhibition vs. GPCR modulation) .
Basic: What are its stability profiles under varying storage conditions?
Answer:
- Thermal stability : Store at –20°C in inert atmospheres (argon) to prevent nitro group reduction or piperazine ring oxidation .
- Photostability : Protect from UV light (amber vials) due to nitrophenoxy sensitivity .
- Solution stability : Use DMSO for stock solutions (≤1 mM) to avoid hydrolysis; monitor via LC-MS over 72 hours .
Advanced: How does the nitro group influence its reactivity in medicinal chemistry applications?
Answer:
- Electrophilic substitution : The nitro group directs further functionalization (e.g., catalytic hydrogenation to amine for prodrug design) .
- Steric effects : Bulky nitrophenoxyethyl chain may hinder binding to flat binding pockets (evident in docking studies of analogs in ).
- Redox activity : Nitro-to-nitrosyl conversion under biological conditions could generate reactive intermediates, requiring ROS scavenging assays .
Basic: What analytical methods quantify trace impurities in synthesized batches?
Answer:
- HPLC-DAD : Use C18 columns (gradient: 5–95% MeCN in 0.1% TFA) with UV detection at 254 nm to detect unreacted starting materials .
- LC-HRMS : Identify byproducts (e.g., dechlorinated or hydrolyzed derivatives) with exact mass matching .
- NMR spiking : Add pure reference standard to -NMR samples to confirm absence of positional isomers .
Advanced: How can kinetic studies elucidate its degradation pathways?
Answer:
- Forced degradation : Expose to heat (80°C), acid (0.1 M HCl), and light (ICH Q1B conditions) .
- Kinetic modeling : Fit degradation data (HPLC peak area vs. time) to first-order kinetics to calculate .
- Degradant identification : Use LC-MS/MS to fragment major degradants (e.g., nitro group reduction products) .
Advanced: What synthetic modifications enhance its pharmacokinetic properties?
Answer:
- Prodrug design : Replace nitro group with amine via hydrogenation (improves solubility; see for similar approaches).
- PEGylation : Attach polyethylene glycol to the piperazine N-position to prolong half-life .
- Metabolic shielding : Introduce methyl groups at pyridine C2 to block cytochrome P450 oxidation .
Basic: How is its solubility profile determined for in vitro assays?
Answer:
- Shake-flask method : Saturate compound in PBS (pH 7.4) or DMSO, quantify via UV-Vis (λmax ~270 nm for nitrophenoxy) .
- Co-solvent assays : Titrate with cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
